molecular formula C9H12N2O3 B1523628 Ethyl 3-(1-methyl-1H-pyrazol-4-YL)-3-oxopropanoate CAS No. 1104243-87-9

Ethyl 3-(1-methyl-1H-pyrazol-4-YL)-3-oxopropanoate

Cat. No.: B1523628
CAS No.: 1104243-87-9
M. Wt: 196.2 g/mol
InChI Key: QPWLRODRTRANFI-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate is a valuable β-ketoester intermediate in organic synthesis and medicinal chemistry research . Its molecular formula is C9H12N2O3, and it has a molecular weight of 196.20 g/mol . The compound features a 1-methyl-1H-pyrazol-4-yl moiety linked to a 3-oxopropanoate chain, making it a versatile building block for the design and synthesis of more complex heterocyclic molecules. This reagent has demonstrated significant relevance in drug discovery campaigns, particularly in the structure-activity relationship (SAR) optimization of potent soluble adenylyl cyclase (sAC) inhibitors . Research indicates that derivatives stemming from this chemical scaffold can achieve high binding affinity (IC50 values in the low nanomolar range) and are investigated for potential therapeutic applications, such as the development of non-hormonal male contraceptives . It is supplied as a research chemical and is intended for laboratory use only. Not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the relevant safety data sheet (SDS) and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 3-(1-methylpyrazol-4-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(13)4-8(12)7-5-10-11(2)6-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWLRODRTRANFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104243-87-9
Record name ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate
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Biological Activity

Ethyl 3-(1-methyl-1H-pyrazol-4-YL)-3-oxopropanoate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₉H₁₂N₂O₃
  • Molecular Weight : 196.2 g/mol
  • CAS Number : 1104243-87-9

The compound features a pyrazole ring, which is known for its reactivity and potential biological activity. The structural arrangement of substituents on the pyrazole ring significantly influences its pharmacological properties.

Biological Activities

This compound exhibits various biological activities, including:

  • Anti-inflammatory Properties : Research indicates that derivatives of this compound may possess anti-inflammatory effects, although direct evidence for the parent compound remains limited.
  • Anticancer Activity : Compounds with pyrazole rings are often explored for their potential anticancer properties due to their ability to interact with biological targets involved in cancer progression.
  • Antimicrobial Effects : Similar compounds have shown antimicrobial properties, suggesting potential applications in treating infections.

The mechanisms through which this compound exerts its biological effects primarily involve its transformation into various active derivatives. These derivatives interact with specific molecular targets, influencing cell signaling pathways and gene expression.

Table 1: Comparison of Biological Activities

Compound NameKey Biological Activity
Ethyl 2-phenylacetoacetateAntiprion properties
Ethyl 4-phenyl-3-ketobutanoateInhibition of NF-kB
Ethyl 4-phenylacetoacetateLimited studies on biological activity

Case Study 1: Synthesis and Biological Evaluation

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of pyrazolone derivatives from this compound. The evaluation included in vitro assays to assess antiprion activity. Results indicated that certain derivatives exhibited significant inhibitory effects on prion replication, highlighting the therapeutic potential of this compound.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of pyrazole derivatives synthesized from this compound. The research revealed that these derivatives could inhibit key signaling pathways involved in tumor growth and metastasis, suggesting a promising avenue for cancer treatment.

Safety Profile

This compound has been classified under various safety categories:

  • Acute Toxicity (Category 4) : Harmful if swallowed.
  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.
  • Eye Damage/Irritation (Category 2A) : Causes serious eye irritation.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity
Ethyl 3-(1-methyl-1H-pyrazol-4-YL)-3-oxopropanoate exhibits notable antifungal properties. It functions primarily by inhibiting succinate dehydrogenase, an enzyme critical for mitochondrial respiration in fungi. This mechanism makes it effective against various fungal pathogens affecting crops, such as Sclerotinia sclerotiorum and Botrytis cinerea.

Efficacy Studies

Research indicates that this compound can achieve significant antifungal activity at low concentrations, making it a valuable candidate for crop protection. Its unique structure allows it to interact favorably with biological targets, enhancing its efficacy compared to traditional fungicides.

Pathogen Efficacy Concentration Mechanism of Action
Sclerotinia sclerotiorumLow ppmInhibition of succinate dehydrogenase
Botrytis cinereaLow ppmInhibition of succinate dehydrogenase

Medicinal Chemistry

Potential Therapeutic Applications
The pyrazole derivatives, including this compound, have been investigated for their potential therapeutic effects. The unique structural features of this compound may contribute to its bioactivity in various biological systems.

Case Studies

  • Antifungal Activity : A study demonstrated the compound's ability to inhibit the growth of specific fungal strains at concentrations lower than those required for conventional fungicides.
  • Biological Target Interaction : Molecular docking studies have shown that this compound binds effectively to succinate dehydrogenase, confirming its role as a potent antifungal agent.

Synthesis and Production

The synthesis of this compound can be achieved through various methods optimized for yield and purity. Major agrochemical companies have developed scalable production techniques, facilitating its use in agricultural formulations.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-Oxopropanoate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Applications/Reactivity References
This compound C₉H₁₂N₂O₃ 196.21 1-methyl-1H-pyrazol-4-yl Pharmaceutical intermediates, heterocyclic synthesis
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate C₁₁H₁₁FO₃ 210.20 4-fluorophenyl Precursor for bioactive molecules
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate C₁₁H₁₀F₂O₃ 228.19 3,5-difluorophenyl Drug development, fluorinated analogs
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate C₁₁H₁₁ClO₃ 226.66 4-chlorophenyl Synthesis of thiophene derivatives
Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate C₁₃H₁₆O₃ 220.27 3,5-dimethylphenyl Pyrazolopyrimidinone synthesis

Structural and Functional Differences

  • Pyrazole vs. Aromatic Substituents : The pyrazole ring in the target compound introduces nitrogen atoms, enabling hydrogen bonding and coordination chemistry, which are absent in purely phenyl-substituted analogs. This property may enhance solubility in polar solvents or interactions with biological targets .
  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorinated or chlorinated phenyl derivatives (e.g., 4-fluorophenyl, 4-chlorophenyl) exhibit increased electrophilicity at the ketone group, favoring nucleophilic attack in condensation reactions. In contrast, the pyrazole substituent modulates electronic effects through its conjugated π-system .

Preparation Methods

Detailed Preparation Approaches

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

A classical and widely used method for synthesizing substituted pyrazoles is the cyclocondensation reaction between hydrazines and 1,3-dicarbonyl compounds. This approach is highly relevant for preparing the pyrazole core of Ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate.

  • Reaction Scheme : Substituted hydrazines (e.g., 1-methylhydrazine) react with ethyl acetoacetate or related 1,3-dicarbonyl compounds to form substituted pyrazoles.
  • Selectivity : The regioselectivity of the pyrazole formation depends on the electronic and steric properties of substituents on the hydrazine and diketone.
  • Catalysts and Conditions : Iodine has been used as a halogenated agent to enhance cyclization efficiency, often in the presence of acid catalysts like p-toluenesulfonic acid (TsOH). Nano-ZnO catalysts have also been reported to improve yields and reduce reaction times significantly.
Table 1. Catalyst Effects on Pyrazole Synthesis Yield and Time
Entry Catalyst Amount (mol%) Time (min) Yield (%)
1 ZnO (Bulk) 5 45 50
2 TiO2 5 40 30
3 Al2O3 5 45 55
4 ZnO (Nano) 10 15 95
5 ZnO (Nano) 10 25 85
6 ZnO (Nano) 20 15 93

Source: Girish et al., demonstrating nano-ZnO catalysis for pyrazole synthesis with optimal yields and reduced reaction times.

Functionalization of Pyrazole Ring

Following pyrazole ring formation, the introduction of the 3-oxopropanoate ester group at the 4-position of the pyrazole ring is typically achieved through acylation or alkylation reactions.

  • Starting Material : The 1-methylpyrazole intermediate is functionalized at the 4-position.
  • Acylation : Reaction with ethyl 3-oxopropanoate derivatives or their activated forms (e.g., acid chlorides or anhydrides) under controlled conditions.
  • Optimization : Reaction conditions such as solvent choice, temperature, and catalyst presence are optimized to maximize yield and purity.

Alternative Synthetic Routes and Catalysis

  • Metal-catalyzed and organocatalyzed methods have been developed to improve atom economy and reduce environmental impact.
  • Multi-component reactions integrating pyrazole formation and side-chain introduction in a single step are explored for efficiency.
  • Flow chemistry techniques have been applied for continuous synthesis, enhancing scalability and reproducibility.

Research Findings and Data Summary

  • The cyclocondensation method remains the most reliable and widely used approach for synthesizing substituted pyrazoles like this compound.
  • Catalysts such as nano-ZnO significantly improve yields (up to 95%) and reduce reaction times to as low as 15 minutes.
  • Iodine-mediated cyclization with acid additives facilitates high regioselectivity and purity.
  • Functionalization steps require careful control to ensure selective acylation at the pyrazole 4-position without side reactions.

Summary Table of Preparation Methods

Method Key Reagents Catalysts/Additives Yield Range (%) Reaction Time Notes
Cyclocondensation (hydrazine + 1,3-dicarbonyl) 1-methylhydrazine, ethyl acetoacetate Iodine, TsOH, nano-ZnO 83 - 95 15 min to 48 h High regioselectivity, scalable
Acylation/Functionalization 1-methylpyrazole, ethyl 3-oxopropanoate derivatives Acid catalysts, solvents Moderate to high Hours Requires optimization for selectivity
Metal-catalyzed multi-component Various pyrazole precursors Metal catalysts (e.g., Pd, Cu) Variable Variable Green chemistry approaches
Flow chemistry synthesis Pyrazole intermediates Continuous flow reactors High Continuous process Suitable for scale-up

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate, and how are reaction conditions optimized?

  • Methodology: The compound is typically synthesized via condensation of ethyl acetoacetate with 1-methyl-1H-pyrazole-4-carbaldehyde or a halogenated derivative (e.g., bromo-substituted pyrazole) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is commonly used. Heating (60–80°C) facilitates the reaction, with yields dependent on stoichiometric ratios and reaction time .
  • Optimization: Continuous flow reactors and automated systems can improve efficiency in scaled-up synthesis. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (ethyl acetate/hexane gradients) is recommended to achieve >95% purity .

Q. How is the molecular structure of this compound characterized in academic research?

  • Spectroscopic Techniques:

  • NMR: ¹H NMR reveals peaks for the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), pyrazole protons (δ 7.5–8.0 ppm), and ketone-adjacent protons (δ 3.5–4.0 ppm) .
  • X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, confirming bond angles and torsional strain in the pyrazole-ester moiety .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence reactivity and bioactivity?

  • Substituent Effects:

  • Electron-Withdrawing Groups (e.g., Br, CF₃): Increase electrophilicity at the ketone, enhancing reactivity in nucleophilic additions. For example, bromine at the pyrazole’s 3-position stabilizes intermediates in cross-coupling reactions .
  • Methyl Group (1-position): Steric hindrance from the methyl group reduces rotational freedom, potentially altering binding affinity in biological targets .
    • Biological Implications: The trifluoromethyl group (if introduced) enhances metabolic stability and lipophilicity, as seen in analogs like Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate, which showed improved bioactivity in kinase inhibition assays .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Molecular Docking: Density Functional Theory (DFT) calculations optimize the compound’s geometry for docking into active sites (e.g., enzymes like cyclooxygenase-2). Pyrazole ring planarity and ester flexibility are critical for binding .
  • MD Simulations: Molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes, with RMSD values <2 Å indicating stable interactions over 50-ns simulations .

Q. How can researchers resolve contradictions in stability data under varying pH and temperature?

  • Controlled Stability Studies:

  • pH Stability: Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. HPLC monitoring at 24/48/72 hours identifies degradation products (e.g., hydrolyzed propanoic acid derivatives) .
  • Thermal Stability: TGA/DSC analysis reveals decomposition thresholds (typically >150°C). Conflicting data may arise from impurities; thus, purity validation via LC-MS is essential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(1-methyl-1H-pyrazol-4-YL)-3-oxopropanoate
Reactant of Route 2
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Ethyl 3-(1-methyl-1H-pyrazol-4-YL)-3-oxopropanoate

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